molecular formula C29H18Cl4N2O8 B10879517 Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate)

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate)

Cat. No.: B10879517
M. Wt: 664.3 g/mol
InChI Key: JKTSSZRNECOVQM-UHFFFAOYSA-N
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Description

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate) is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure consists of a propane backbone with dichlorobenzene and nitrobenzoate groups attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate) typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of dichlorobenzene derivatives with nitrobenzoate groups. The reaction conditions often require the use of strong bases such as cesium carbonate in solvents like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include continuous flow reactions and advanced purification techniques such as crystallization and chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorobenzene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines from the reduction of nitro groups or substituted benzene derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzene groups can also participate in binding interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate) is unique due to its combination of dichlorobenzene and nitrobenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H18Cl4N2O8

Molecular Weight

664.3 g/mol

IUPAC Name

[2,6-dichloro-4-[2-[3,5-dichloro-4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C29H18Cl4N2O8/c1-29(2,17-11-21(30)25(22(31)12-17)42-27(36)15-5-3-7-19(9-15)34(38)39)18-13-23(32)26(24(33)14-18)43-28(37)16-6-4-8-20(10-16)35(40)41/h3-14H,1-2H3

InChI Key

JKTSSZRNECOVQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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